N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline
Description
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline is an aniline derivative featuring a 4-methoxyphenyl group attached to the nitrogen atom and a prop-1-en-2-yl (isopropenyl) substituent at the ortho position of the aromatic ring. This compound is of interest in synthetic organic chemistry, particularly in reactions involving C–H activation and functionalization .
Properties
CAS No. |
918163-02-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17NO/c1-12(2)15-6-4-5-7-16(15)17-13-8-10-14(18-3)11-9-13/h4-11,17H,1H2,2-3H3 |
InChI Key |
PWKLRNLBJWOKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline typically involves the following steps:
Starting Materials: Aniline, 4-methoxybenzaldehyde, and prop-1-en-2-yl bromide.
Step 1: The reaction begins with the condensation of aniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form N-(4-methoxyphenyl)aniline.
Step 2: The resulting N-(4-methoxyphenyl)aniline is then reacted with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the condensation and alkylation reactions.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The methoxy group and the aniline nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The reactivity and applications of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline are influenced by its substituents. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, N-methyl-N-phenyl substituents (e.g., in 3t) introduce steric hindrance and reduce nitrogen’s lone pair availability, directing reactivity toward sulfur-based pathways .
2-Substituent Effects :
- The isopropenyl group at the ortho position offers a site for addition reactions or polymerization, unlike methyl (in compound 7) or thioether groups (in 3t) .
- Free -NH2 in 2-isopropenylaniline () allows for nucleophilic reactivity, whereas the target compound’s substituted nitrogen shifts reactivity toward electrophilic aromatic substitution or metal coordination .
Physical and Spectral Properties
- NMR Shifts :
The 4-methoxyphenyl group would deshield adjacent protons, causing distinct aromatic resonances compared to compounds with electron-withdrawing groups (e.g., nitroso derivatives in ). - The target compound’s isopropenyl group may lower its melting point relative to 4-methoxy-2-methyl-N-(o-tolyl)aniline (7) .
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